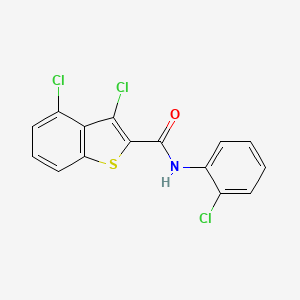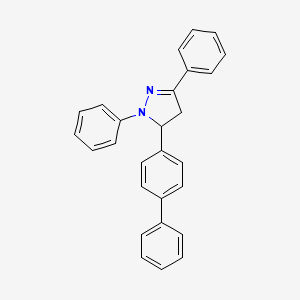
2-(N'-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a 3-bromo-benzylidene hydrazino moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 3-bromo-benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-phenyl-4H-quinazolin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the 3-bromo-benzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinazolinone derivatives.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, it can disrupt cellular processes, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N’-(4-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one
- 2-(N’-(3-Chloro-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one
- 2-(N’-(3-Methyl-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one
Uniqueness
2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one is unique due to the presence of the 3-bromo-benzylidene moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the benzylidene group.
Propiedades
Fórmula molecular |
C21H15BrN4O |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H15BrN4O/c22-16-8-6-7-15(13-16)14-23-25-21-24-19-12-5-4-11-18(19)20(27)26(21)17-9-2-1-3-10-17/h1-14H,(H,24,25)/b23-14+ |
Clave InChI |
IFVPVOKFSFRGGQ-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC(=CC=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11703720.png)
![N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11703727.png)
![4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid](/img/structure/B11703729.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)


![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11703771.png)
![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)
![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)
![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11703789.png)

